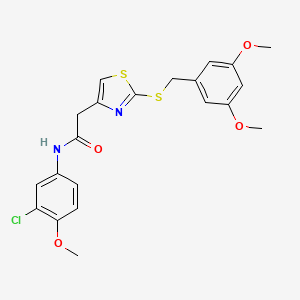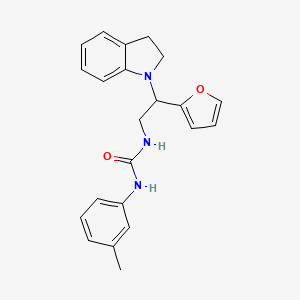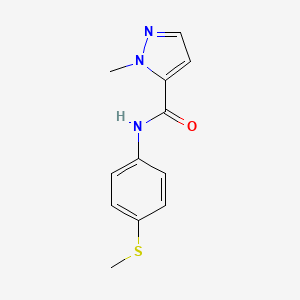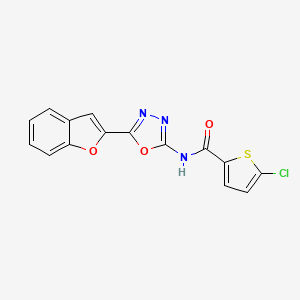
1-cyclopropyl-6-methyl-4-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-6-methyl-4-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopropyl-6-methyl-4-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-6-methyl-4-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds with structural features similar to the query molecule, including those with azolylphenyl oxazolidinones and triazole derivatives, have been studied for their antibacterial properties. These studies aim to expand the spectrum of activity of antibiotics to include Gram-negative organisms, such as Haemophilus influenzae and Moraxella catarrhalis. Such research indicates the potential of these molecules in addressing antibiotic resistance and expanding treatment options for bacterial infections (Genin et al., 2000).
Anti-Inflammatory and Analgesic Activities
Derivatives of pyrazole, another core structure related to the query compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies contribute to the development of new therapeutics for inflammation and pain management, showcasing the medicinal chemistry applications of such molecules (Fahmy et al., 2012).
Anticancer and Enzyme Inhibition
Research into pyrazolopyrimidines derivatives, which share a resemblance to the query compound, focuses on their anticancer and enzyme inhibition properties. This indicates a potential avenue for the development of novel cancer therapies and the study of enzyme-related disease mechanisms (Rahmouni et al., 2016).
Selective Estrogen Receptor Modulation
Compounds structurally related to the query molecule, particularly those involving pyridinyl and triazolyl moieties, have been investigated for their role as selective estrogen receptor degraders (SERDs). This research is crucial for developing new treatments for hormone receptor-positive breast cancer, emphasizing the compound's relevance in oncology (Scott et al., 2020).
CNS Activity
Investigations into the central nervous system (CNS) activities of related compounds, including those with azetidine and pyrazolone structures, highlight their potential as antidepressant and nootropic agents. This area of research explores the possibilities for treating mood disorders and enhancing cognitive functions (Thomas et al., 2016).
Eigenschaften
IUPAC Name |
1-cyclopropyl-6-methyl-4-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-14-9-17(10-20(27)25(14)15-7-8-15)29-18-12-24(13-18)21(28)19-11-22-26(23-19)16-5-3-2-4-6-16/h2-6,9-11,15,18H,7-8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBBDLGVLGSBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-6-methyl-4-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2508879.png)
![(2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2508880.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2508881.png)


![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2508884.png)
![2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2508886.png)
![3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2508887.png)
![3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2508890.png)
![N-[(3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2508892.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2508894.png)
